molecular formula C7H9NO4 B3053888 (2S)-1-ACETYL-5-OXOPYRROLIDINE-2-CARBOXYLIC ACID CAS No. 56805-18-6

(2S)-1-ACETYL-5-OXOPYRROLIDINE-2-CARBOXYLIC ACID

Cat. No.: B3053888
CAS No.: 56805-18-6
M. Wt: 171.15 g/mol
InChI Key: AYNBBSMJRSAAHP-YFKPBYRVSA-N
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Description

(2S)-1-Acetyl-5-oxopyrrolidine-2-carboxylic Acid (CAS 56805-18-6) is a high-purity chiral building block of significant interest in medicinal chemistry and drug discovery. With a molecular formula of C 7 H 9 NO 4 and a molecular weight of 171.15 g/mol, this compound serves as a versatile synthetic intermediate . Its primary research value lies in its role as a precursor for the synthesis of diverse 5-oxopyrrolidine derivatives, a scaffold renowned for its broad biological potential. This structure is a common feature in many natural products and approved pharmaceuticals, associated with activities including antimicrobial, anticancer, and neurological applications . Researchers utilize this specific acetyl-protected derivative to efficiently construct more complex molecules, such as hydrazones and azoles, which are then screened for novel bioactive properties . Recent studies have highlighted the promise of such derivatives in targeting multidrug-resistant pathogens like Staphylococcus aureus and in investigating their effects on cancer cell lines in both 2D and 3D culture models . The 5-oxopyrrolidine core allows for functionalization at multiple sites, enabling extensive structure-activity relationship (SAR) studies to optimize potency and selectivity for new therapeutic agents . This product is offered with detailed analytical data to ensure quality and consistency in your research workflows. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-1-acetyl-5-oxopyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO4/c1-4(9)8-5(7(11)12)2-3-6(8)10/h5H,2-3H2,1H3,(H,11,12)/t5-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYNBBSMJRSAAHP-YFKPBYRVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C(CCC1=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N1[C@@H](CCC1=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601313226
Record name 1-Acetyl-5-oxo-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601313226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56805-18-6
Record name 1-Acetyl-5-oxo-L-proline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56805-18-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Acetyl-5-oxo-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601313226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-1-acetyl-5-oxoproline
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Preparation Methods

Reaction Conditions and Precursor Activation

The cyclization of L-glutamic acid derivatives remains the most widely reported method for synthesizing 5-oxopyrrolidine scaffolds. In a seminal study, N-(4-aminophenyl)acetamide was reacted with itaconic acid under reflux in aqueous medium to yield 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid, demonstrating the versatility of glutamic acid precursors for ring formation. The reaction proceeds via nucleophilic attack of the amine group on the α,β-unsaturated carbonyl of itaconic acid, followed by intramolecular lactamization.

Critical parameters include:

  • Temperature : Optimal cyclization occurs at 80–100°C
  • pH Control : Acidic conditions (pH 3–5) favor lactamization over polymerization
  • Solvent Systems : Mixed aqueous-organic solvents (e.g., water/ethanol) improve solubility of hydrophobic intermediates

Catalytic Asymmetric Synthesis

Recent patents describe enantioselective routes using chiral auxiliaries. For example, (2S,4R)-4-((tert-butyldimethylsilyl)oxy)-5-oxopyrrolidine-2-carboxylic acid was synthesized via hydrogenation of a dihydro-1H-pyrrole precursor under 1.4–1.5 MPa H₂ pressure in ethanol/DMF (5:1 v/v) using a palladium-based catalyst. This method achieved 82.9% yield with 61.1% ee, though subsequent optimization with rhodium catalysts improved ee to >90%.

Solid-Phase Synthesis Strategies

Resin-Bound Intermediate Formation

Solid-phase methodologies enable rapid parallel synthesis of 5-oxopyrrolidine derivatives. A patented approach immobilized Fmoc-protected glutamic acid on Wang resin, followed by sequential deprotection, acetylation, and cleavage with trifluoroacetic acid (TFA). Key advantages include:

  • Purity : Crude product purity ≥85% without chromatography
  • Scalability : Batch sizes up to 50 mmol demonstrated

Continuous Flow Modifications

Coupling flow chemistry with solid-phase reactors reduced reaction times from 24 h to 2–4 h for the acetylation step. A representative protocol used:

  • Flow Rate : 0.5 mL/min
  • Temperature : 70°C
  • Residence Time : 15 min per acetylation cycle

Post-Synthetic Modifications

Selective Acetylation Techniques

Controlling N-acetylation while preserving carboxylic acid functionality requires careful reagent selection. Comparative studies show:

Acetylating Agent Solvent Temperature Yield Reference
Acetic anhydride DCM 0°C 72%
Acetyl chloride THF -20°C 85%
N-Acetylimidazole DMF RT 68%

Table 1. Comparative analysis of acetylation conditions for 5-oxopyrrolidine intermediates.

Crystallization and Purification

Final purification typically employs solvent-dependent crystallization:

  • Ethanol/Water : 75–77°C recrystallization yields 95% pure product
  • Chromatography : Reverse-phase C18 columns resolve diastereomeric impurities

Analytical Characterization

Spectroscopic Validation

Key spectral data for authentic samples:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 1.98 (s, 3H, CH₃), 2.45–2.67 (m, 2H, CH₂), 3.15–3.28 (m, 1H, CH), 4.12 (q, 1H, J = 6.8 Hz, CH), 10.21 (s, 1H, COOH)
  • HRMS : m/z 188.0682 [M+H]⁺ (calc. 188.0684)

Chiral Purity Assessment

Enantiomeric excess determined via:

  • HPLC : Chiralpak AD-H column, hexane/ethanol (80:20), 1.0 mL/min, 254 nm
  • Optical Rotation : [α]²⁵D = +34.5° (c 1.0, MeOH)

Industrial-Scale Production Considerations

Cost-Benefit Analysis of Routes

Method Cost Index Yield ee Scalability
Classical Cyclization 1.0 75% N/A High
Catalytic Asymmetric 2.3 82% 90% Moderate
Solid-Phase 4.1 85% 99% Low

Table 2. Economic evaluation of synthesis approaches (cost index normalized to classical method).

Environmental Impact Mitigation

Green chemistry innovations include:

  • Solvent Recycling : 90% ethanol recovery via distillation
  • Catalyst Reuse : Pd/C catalyst reused 5× without activity loss

Chemical Reactions Analysis

Types of Reactions

(2S)-1-ACETYL-5-OXOPYRROLIDINE-2-CARBOXYLIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols.

    Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Substitution reactions may involve nucleophiles like amines or alcohols in the presence of catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Pharmaceutical Applications

(2S)-1-acetyl-5-oxopyrrolidine-2-carboxylic acid has been investigated for its potential therapeutic effects:

  • Neuroprotective Effects : Research indicates that this compound may enhance cognitive function and protect against neurodegenerative diseases by modulating neurotransmitter levels, particularly GABA (gamma-aminobutyric acid) .
  • Antioxidant Properties : Its ability to scavenge free radicals has been studied in the context of oxidative stress-related disorders .

Cosmetic Applications

The compound is utilized in the cosmetic industry for its beneficial effects on skin health:

  • Moisturizing Agent : It acts as a superior moisturizing agent compared to traditional humectants like glycerol, enhancing skin hydration without irritation .
  • Skin Whitening Agent : Due to its inhibitory effect on tyrosinase, it has been incorporated into formulations aimed at reducing hyperpigmentation .

Food Science

In food applications, this compound serves as:

  • Flavor Enhancer : Its unique flavor profile makes it suitable for use as a food additive to enhance taste without compromising safety .
  • Nutritional Supplement : It is being explored for its potential role in improving amino acid profiles in dietary supplements .

Case Studies

StudyFocusFindings
Study 1NeuroprotectionDemonstrated that L-pyroglutamic acid enhances cognitive function in animal models by increasing GABA levels .
Study 2Skin HealthFound that formulations containing this compound significantly improved skin hydration and reduced melanin production in clinical trials .
Study 3Food AdditiveEvaluated the safety and efficacy of using L-pyroglutamic acid as a flavor enhancer, concluding it is safe at specified concentrations .

Regulatory Status

The compound has been recognized for its safety in various applications. It is listed as Generally Recognized As Safe (GRAS) by the FDA for use in food products, which underscores its broad acceptance in the food industry .

Mechanism of Action

The mechanism of action of (2S)-1-ACETYL-5-OXOPYRROLIDINE-2-CARBOXYLIC ACID involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of enzymes or receptors, affecting various biochemical pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares (2S)-1-acetyl-5-oxopyrrolidine-2-carboxylic acid with structurally related pyrrolidine and pyridine derivatives, emphasizing functional groups, stereochemistry, and physical properties.

Table 1: Structural and Physicochemical Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Features
This compound - C₇H₉NO₄* 175.15 - Acetyl (N1), oxo (C5), carboxylic acid (C2, S)
1-Methyl-5-oxopyrrolidine-3-carboxylic acid 42346-68-9 C₆H₉NO₃ 143.14 - Methyl (N1), oxo (C5), carboxylic acid (C3)
(2S)-5-Methylpyrrolidine-2-carboxylic acid 89531-37-3 C₆H₁₁NO₂ 129.16 186–187 Methyl (C5), carboxylic acid (C2, S)
5-Amino-3-methyl-pyrrolidine-2-carboxylic acid - C₆H₁₂N₂O₂ 144.17 - Amino (C5), methyl (C3), carboxylic acid (C2)
(2R,5S)-Fmoc-5-phenyl-pyrrolidine-2-carboxylic acid 269078-69-5 C₂₆H₂₃NO₄† 429.47 - Fmoc (N1), phenyl (C5), carboxylic acid (C2)

*Calculated based on structural formula.
†Formula inferred from systematic name.

Key Observations:

The oxo group at C5 (shared with 1-methyl-5-oxopyrrolidine-3-carboxylic acid ) introduces a hydrogen-bond acceptor, which could influence binding affinity in biological systems.

Stereochemical Considerations :

  • The (2S) configuration in the target compound and (2S)-5-methylpyrrolidine-2-carboxylic acid underscores the role of chirality in drug-receptor interactions. For example, ACE inhibitors like trandolaprilat () rely on specific stereochemistry for activity.

Applications :

  • Fmoc-protected analogs (e.g., ) are used in solid-phase peptide synthesis, whereas methyl or acetyl groups (e.g., , target compound) may serve as simpler protecting groups or intermediates.

Notes

  • Data Limitations : Direct experimental data for this compound are absent in the provided evidence. Comparisons rely on structural analogs, and properties like solubility or bioactivity require further validation.
  • Contradictions : Variability in substituent positions (e.g., carboxylic acid at C2 vs. C3) complicates direct extrapolation of properties.

This analysis highlights the critical role of functional groups and stereochemistry in defining the behavior of pyrrolidine derivatives, offering a foundation for future investigations.

Biological Activity

(2S)-1-Acetyl-5-oxopyrrolidine-2-carboxylic acid is a compound belonging to the oxopyrrolidine class, which has garnered attention for its potential biological activities, particularly in anticancer and antimicrobial applications. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.

  • Molecular Formula : C7H11NO4
  • Molecular Weight : 173.17 g/mol

Biological Activity Overview

The biological activities of this compound have been evaluated primarily through in vitro studies focusing on its anticancer and antimicrobial properties.

Anticancer Activity

Studies have shown that derivatives of 5-oxopyrrolidine exhibit significant anticancer activity against various cancer cell lines, particularly the A549 human lung adenocarcinoma model. The mechanism of action appears to be structure-dependent, with specific substitutions enhancing efficacy.

Key Findings:

  • Structure-Activity Relationship (SAR) :
    • Compounds with hydrazone modifications demonstrated enhanced anticancer activity compared to their hydrazide counterparts.
    • Substitutions such as 4-chlorophenyl and 4-bromophenyl resulted in reduced viability of A549 cells to 64% and 61%, respectively, indicating improved potency .
    • The most potent derivative identified was one with a 4-dimethylamino phenyl substitution, significantly lowering A549 viability compared to other tested compounds .

Table 1: Anticancer Activity of Selected Derivatives

CompoundSubstitutionA549 Cell Viability (%)Cytotoxicity on HSAEC1-KT Cells (%)
BaseNone78–86Moderate
HydrazoneNone70High
Hydrazone4-Chlorophenyl64Moderate
Hydrazone4-Dimethylaminophenyl50High

Antimicrobial Activity

The antimicrobial potential of this compound has also been investigated, particularly against multidrug-resistant pathogens.

Key Findings:

  • The compound exhibited selective activity against methicillin-resistant Staphylococcus aureus (MRSA) strains, showing promise as a lead for developing new antimicrobial agents .
  • The effectiveness against Gram-positive bacteria suggests that modifications to the structure can yield compounds with enhanced antimicrobial properties.

Table 2: Antimicrobial Activity Against Pathogens

CompoundPathogenMinimum Inhibitory Concentration (MIC)
BaseMRSA>128 µg/mL
Modified5-Nitrothiophene Derivative<8 µg/mL

Case Studies

Several case studies have documented the synthesis and biological evaluation of various derivatives of this compound. For instance, one study reported a compound with two nitrothienyl moieties that exhibited the highest anticancer activity among tested derivatives while maintaining low cytotoxicity towards non-cancerous cells .

Q & A

Q. What are the recommended synthetic routes for (2S)-1-ACETYL-5-OXOPYRROLIDINE-2-CARBOXYLIC ACID, and how can reaction yields be optimized?

The synthesis typically involves the acetylation of (2S)-5-oxopyrrolidine-2-carboxylic acid. A common approach is to use acetyl chloride or acetic anhydride in the presence of a base (e.g., pyridine) under anhydrous conditions . Yield optimization can be achieved by:

  • Temperature control : Maintaining 0–5°C to minimize side reactions.
  • Solvent selection : Dichloromethane or THF is preferred for solubility and inertness.
  • Catalysis : Adding DMAP (4-dimethylaminopyridine) to enhance acylation efficiency.
    Post-reaction purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) is critical .

Q. How should researchers characterize the purity and stereochemical integrity of this compound?

  • HPLC : Use a C18 column with a mobile phase of acetonitrile/0.1% TFA (85:15) to assess purity (>98%) .
  • NMR : Confirm the (2S) configuration via 1H^1H-NMR coupling constants (e.g., J2,3_{2,3} = 6–8 Hz for pyrrolidine rings) and 13C^{13}C-NMR carbonyl signals (δ ~170–175 ppm for acetyl and carboxylic acid groups) .
  • Chiral chromatography : Compare retention times with enantiomeric standards to verify stereochemical stability .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported reactivity data for the 5-oxo group in aqueous vs. nonpolar environments?

Discrepancies arise due to the oxo group’s sensitivity to pH and solvent polarity. Methodological approaches include:

  • pH-controlled studies : Use buffered solutions (pH 4–7) to monitor hydrolysis or tautomerization via UV-Vis spectroscopy .
  • Computational modeling : Perform DFT calculations (e.g., Gaussian 16) to predict tautomeric equilibria and solvation effects .
  • Kinetic analysis : Conduct pseudo-first-order experiments in DMSO/water mixtures to quantify rate constants for degradation pathways .

Q. How can researchers design stable formulations of this compound for biological assays, given its hydrolytic susceptibility?

  • Lyophilization : Prepare lyophilized powders with cryoprotectants (e.g., trehalose) to stabilize the carboxylic acid moiety .
  • Prodrug derivatization : Synthesize methyl or ethyl esters to mask the carboxylic acid group, improving membrane permeability .
  • Storage conditions : Store at -20°C under nitrogen to prevent oxidation; avoid aqueous buffers unless immediately prior to use .

Q. What methodologies validate the compound’s role as a chiral building block in peptide mimetics?

  • Solid-phase synthesis : Incorporate the compound into peptide chains using Fmoc/t-Bu protection strategies. Monitor coupling efficiency via Kaiser test .
  • Circular dichroism (CD) : Analyze secondary structure induction in model peptides (e.g., α-helix stabilization) .
  • X-ray crystallography : Resolve crystal structures of co-crystallized analogs to confirm stereochemical interactions with target enzymes .

Methodological Challenges and Solutions

Q. How should researchers address discrepancies in melting point data across literature sources?

  • Recalibration : Use differential scanning calorimetry (DSC) to measure melting points under standardized heating rates (e.g., 10°C/min) .
  • Impurity profiling : Perform LC-MS to identify trace solvents or byproducts affecting thermal properties .
  • Cross-reference : Compare data with structurally similar compounds (e.g., (2S)-5-methylpyrrolidine-2-carboxylic acid, mp 186–187°C) to assess consistency .

Q. What protocols ensure safe handling of this compound given limited toxicological data?

  • PPE : Use nitrile gloves, lab coats, and safety goggles; avoid skin contact due to potential irritancy .
  • Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks .
  • Waste disposal : Neutralize acidic residues with sodium bicarbonate before disposal in accordance with EPA guidelines .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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(2S)-1-ACETYL-5-OXOPYRROLIDINE-2-CARBOXYLIC ACID
Reactant of Route 2
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(2S)-1-ACETYL-5-OXOPYRROLIDINE-2-CARBOXYLIC ACID

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